1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol
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Overview
Description
1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol is a chemical compound that features a fluorophenyl group, a morpholino group, and a phenyl group attached to an ethanol backbone
Scientific Research Applications
1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar fluorinated compounds have been found to interact with various receptors, such as the human estrogen alpha receptor and Mitogen-activated protein kinase 14 . These receptors play crucial roles in cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
Fluorinated compounds often interact with their targets by forming stable bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Fluorinated compounds can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar fluorinated compounds often exhibit good absorption and distribution, undergo metabolic transformations, and are excreted from the body .
Result of Action
Similar fluorinated compounds can induce various cellular responses, including changes in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . For instance, storage conditions can impact the compound’s stability, while the presence of other substances can affect its activity through potential drug-drug interactions .
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, but these effects have not been documented .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, but these mechanisms have not been confirmed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol typically involves the reaction of 4-fluorobenzaldehyde with morpholine and phenylmagnesium bromide. The reaction proceeds through a Grignard reaction, followed by reduction to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 1-(4-fluorophenyl)-2-morpholino-1-phenyl-1-ethanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-propanol
- 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-butanol
- 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-pentanol
Uniqueness: 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the morpholino group contributes to its solubility and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-morpholin-4-yl-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c19-17-8-6-16(7-9-17)18(21,15-4-2-1-3-5-15)14-20-10-12-22-13-11-20/h1-9,21H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJQELAMEFJIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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